molecular formula C6H8ClN3O B1307260 4-Chloro-6-ethoxypyrimidin-2-amine CAS No. 89784-02-1

4-Chloro-6-ethoxypyrimidin-2-amine

Cat. No. B1307260
CAS RN: 89784-02-1
M. Wt: 173.6 g/mol
InChI Key: HXJZQGOWSYPWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Chloro-6-ethoxypyrimidin-2-amine is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a formamidine precursor followed by nucleophilic substitution of a 4-chloro group with substituted aromatic amine or phenoxide . Similarly, thiourea derivatives were synthesized using reactions involving 4-chloro-6-methoxypyrimidine-2-amine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using both experimental and theoretical techniques. For example, DFT, FT-IR, FT-Raman, and NMR techniques were used to investigate the molecular structure of a molecule closely related to 4-Chloro-6-ethoxypyrimidin-2-amine, revealing insights into the vibrational frequencies, atomic charges, and optimized molecular structure .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is diverse, with the ability to undergo various reactions to form new compounds. For instance, acetylation and formylation reactions were used to modify the structure of a pyrimidine derivative, which was then used as a building block for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as 4-Chloro-6-ethoxypyrimidin-2-amine, can be deduced from studies on similar compounds. These properties include vibrational spectra, molecular electrostatic potential, frontier molecular orbitals, and hydrogen bonding patterns within crystal structures . The biological activity of these compounds is also of interest, with some showing potential as analgesic, anti-inflammatory, and antihypertensive agents .

Scientific Research Applications

  • Chemical Rearrangements and Reactions : Pieterse and Hertog (2010) investigated the rearrangements during aminations of halopyridines, involving pyridyne intermediates. They discussed how different chloro and bromo derivatives, including those similar to 4-Chloro-6-ethoxypyrimidin-2-amine, undergo various chemical transformations (Pieterse & Hertog, 2010).

  • Synthesis and Structure Analysis : Mishnev et al. (1979) described the synthesis and structure of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines, involving compounds similar to 4-Chloro-6-ethoxypyrimidin-2-amine. Their work included an X-ray diffraction study to determine the three-dimensional structure of these compounds (Mishnev et al., 1979).

  • Solid-Phase Synthesis of Aminopyrimidines : Wéber et al. (2006) discussed an efficient method for the solid-phase synthesis of 2,4,6-triaminopyrimidines and 2-alkyl-4,6-diaminopyrimidines, involving intermediates like 4-chloro-6-aminopyrimidine, which is structurally similar to 4-Chloro-6-ethoxypyrimidin-2-amine (Wéber, Demeter, & Greiner, 2006).

  • Biological Evaluation and Kinase Inhibition : Kaspersen et al. (2011) synthesized a series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, using compounds including 4-chloro-6-arylpyrrolopyrimidines, which are structurally related to 4-Chloro-6-ethoxypyrimidin-2-amine. They evaluated these compounds for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity, demonstrating potential application in anticancer therapy (Kaspersen et al., 2011).

  • Thermodynamic Studies : Yao, Xia, and Li (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound similar to 4-Chloro-6-ethoxypyrimidin-2-amine, in various organic solvents. This research is essential for understanding the physical properties and solubility behavior of such compounds (Yao, Xia, & Li, 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-chloro-6-ethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJZQGOWSYPWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396684
Record name 4-Chloro-6-ethoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethoxypyrimidin-2-amine

CAS RN

89784-02-1
Record name 4-Chloro-6-ethoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.